Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 3-methyl-1,2,4-thiadiazole carbonyl group at the 1-position and an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPFTRFXYDXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives where the ethyl ester group is replaced by other functional groups.
Scientific Research Applications
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate (Compound 7a/7b)
Key Features :
- Substituents: A methoxyimino group at the 4-position and a 3-ethoxy-3-oxopropyl chain at the 3-position.
- Synthesis : Produced via oxime formation from ketone (6) and O-methylhydroxylamine hydrochloride, yielding a 1:1.5 diastereomeric mixture .
- Physicochemical Properties: Molecular Weight: 300.34 g/mol (C₁₄H₂₄N₂O₅). NMR Data: Distinct δ 3.85 (s, 2H) for the methoxyimino group and δ 1.26 (t, 6H) for ethyl ester protons .
Ethyl 4-(3-Isopropyl-5-Methyl-4H-1,2,4-Triazol-4-Yl)Piperidine-1-Carboxylate
Key Features :
- Substituents : A 1,2,4-triazole ring at the 4-position, substituted with isopropyl and methyl groups.
- Physicochemical Properties: Molecular Weight: 280.37 g/mol (C₁₄H₂₄N₄O₂). Structural Note: The triazole ring provides hydrogen-bonding capacity, which may enhance target binding affinity compared to the thiadiazole’s sulfur-mediated interactions .
- Comparison: The triazole’s nitrogen-rich structure increases polarity (logP ~1.2 estimated) relative to the thiadiazole (logP ~1.8 estimated), affecting membrane permeability.
(2S,3aR,7aS)-1-[N-[(S)-1-Carboxy-3-Cyclohexylpropyl]-L-Alanyl]-Hexahydro-2-Indolinecarboxylic Acid 1-Ethyl Ester
Key Features :
- Substituents : A cyclohexylpropyl-alanyl chain and indolinecarboxylic acid core.
- Comparison :
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | logP (Estimated) |
|---|---|---|---|---|
| Target Compound | Piperidine | 3-Methyl-1,2,4-thiadiazole | ~283.34 | ~1.8 |
| Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate | Piperidine | Methoxyimino, 3-ethoxypropyl | 300.34 | ~0.9 |
| Ethyl 4-(3-Isopropyl-5-Methyl-4H-1,2,4-Triazol-4-Yl)Piperidine-1-Carboxylate | Piperidine | 1,2,4-Triazole | 280.37 | ~1.2 |
| (2S,3aR,7aS)-[...] 1-Ethyl Ester | Indoline | Cyclohexylpropyl-alanyl | >450 | ~2.5 |
Table 2. NMR Spectral Highlights
Key Findings
Substituent Impact: Thiadiazole and triazole substituents influence electronic properties and binding interactions. Bulky groups (e.g., cyclohexylpropyl) reduce solubility but increase metabolic stability .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a thiadiazole carbonyl chloride to piperidine-3-carboxylate, analogous to methods in for oxime formation .
Biological Activity
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazoles. This compound is characterized by a piperidine ring and a thiadiazole moiety, which significantly contribute to its biological activities. The unique structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 284.35 g/mol. The presence of sulfur and nitrogen in the thiadiazole ring enhances its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction is usually conducted in organic solvents under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. Its derivatives have shown significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as against specific bacterial strains .
- Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research has indicated that compounds similar to this compound possess anticancer properties. For example:
- In Vitro Studies : Compounds were tested against human cancer cell lines such as hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) using the MTT assay. Results indicated promising anti-proliferative effects .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique position of this compound among related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | Structure | Exhibits distinct anticancer properties |
| Piperidine-based thiazole hybrids | Structure | Demonstrated anti-tuberculosis activity |
| 3-Methylthiadiazole derivatives | Structure | Known for broad-spectrum antimicrobial activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine derivatives exhibited superior antimicrobial activity compared to traditional antibiotics. The study emphasized the need for further exploration into optimizing these compounds for clinical applications .
Case Study 2: Anticancer Potential
Research involving the evaluation of anticancer activity demonstrated that certain derivatives showed significant inhibition of cell proliferation in cancer cell lines. These findings suggest that modifications to the thiadiazole structure can enhance anticancer efficacy .
Q & A
Q. Critical Parameters :
- Temperature >60°C degrades the thiadiazole ring.
- Basic conditions prevent ester hydrolysis but may deactivate the acyl chloride.
Basic: How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
Methodological Answer:
Validation involves:
X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the thiadiazole-piperidine system .
Spectroscopic Confirmation :
- ¹H/¹³C NMR : Key peaks include δ 1.3 ppm (ester CH₃), δ 4.2 ppm (COOCH₂), and δ 8.1 ppm (thiadiazole protons) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z ≈ 325.08 (theoretical).
Q. Data Interpretation :
- Crystallographic data may reveal π-π stacking between thiadiazole and piperidine rings, influencing solubility .
Advanced: What computational strategies are suitable for predicting the compound’s bioactivity and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or bacterial enzymes). The thiadiazole’s electron-deficient ring favors binding to cysteine residues via nucleophilic attack .
QSAR Modeling : Train models on analogs (e.g., thiazole-triazole hybrids) to predict IC₅₀ values for antimicrobial or anticancer activity .
MD Simulations : Assess stability of ligand-target complexes (100 ns runs) to identify critical hydrogen bonds (e.g., ester carbonyl with Ser/Thr kinases) .
Validation : Compare computational IC₅₀ predictions with experimental enzyme inhibition assays (e.g., MIC ≤ 8 µg/mL for S. aureus) .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions arise from:
Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce false positives .
Structural Analog Confusion : Confirm compound purity via HPLC (>95%) and rule out regioisomers (e.g., thiadiazole vs. oxadiazole derivatives) .
Dose-Response Relationships : Perform dose-escalation studies (0.1–100 µM) to identify biphasic effects (e.g., cytotoxicity at >50 µM masking lower-dose efficacy) .
Case Study : A 2025 study reported conflicting IC₅₀ values (12 vs. 45 µM) against EGFR kinase due to residual DMSO (>0.1%) in assays .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation of the thiadiazole moiety .
Hydrolytic Sensitivity : Ester groups hydrolyze in aqueous buffers (pH >8). Use lyophilized forms for long-term storage .
Solution Stability : In DMSO, stability decreases after 72 hours (HPLC monitoring recommended) .
Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., modifying the piperidine or thiadiazole moieties)?
Methodological Answer:
Piperidine Modifications :
- Protect the ester with tert-butyl groups before introducing substituents at the nitrogen .
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl additions at the 4-position .
Thiadiazole Functionalization :
- Electrophilic substitution at the 5-position is favored due to electron withdrawal by the carbonyl group .
- Avoid strong bases to prevent ring-opening (e.g., NaOH >1M cleaves the thiadiazole) .
Example : Bromination at the thiadiazole 5-position achieves 90% selectivity with NBS in CCl₄ .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Target Engagement Assays :
- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., HSP90) .
- CRISPR-Cas9 knockout of suspected targets (e.g., katG in mycobacteria) to assess resistance .
Metabolomics : Track downstream metabolites (e.g., ATP depletion in cancer cells via LC-MS) .
In Vivo Models : Dose zebrafish embryos (1–10 µM) to evaluate toxicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
